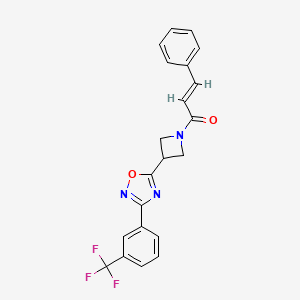
(E)-3-phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H16F3N3O2 and its molecular weight is 399.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound that incorporates several pharmacologically relevant moieties. The presence of a trifluoromethyl group and the oxadiazole ring suggests potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F3N3O with a molecular weight of approximately 276.253 g/mol. The structure features:
- A trifluoromethyl group, known for enhancing lipophilicity and biological activity.
- An oxadiazole ring, which has been associated with a broad spectrum of biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | S. aureus | 12.5 µg/mL |
| 8b | E. coli | 25 µg/mL |
| 17a | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The oxadiazole derivatives have also shown promise in cancer research. For instance, studies have reported that certain oxadiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .
Case Study: Anticancer Effects
A recent study evaluated the cytotoxicity of a series of oxadiazole derivatives against breast cancer cell lines. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced potency compared to their non-fluorinated counterparts.
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of key enzymes : Some studies suggest that these compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Induction of oxidative stress : The presence of fluorine atoms can lead to increased reactive oxygen species (ROS), contributing to cell death in cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with targets associated with both antimicrobial and anticancer activities.
Table 2: Binding Affinity Predictions
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Enoyl reductase (InhA) | -9.5 |
| DNA topoisomerase II | -8.7 |
| Cyclin-dependent kinase 2 | -7.9 |
特性
IUPAC Name |
(E)-3-phenyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c22-21(23,24)17-8-4-7-15(11-17)19-25-20(29-26-19)16-12-27(13-16)18(28)10-9-14-5-2-1-3-6-14/h1-11,16H,12-13H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHICGFTGWOWOI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














